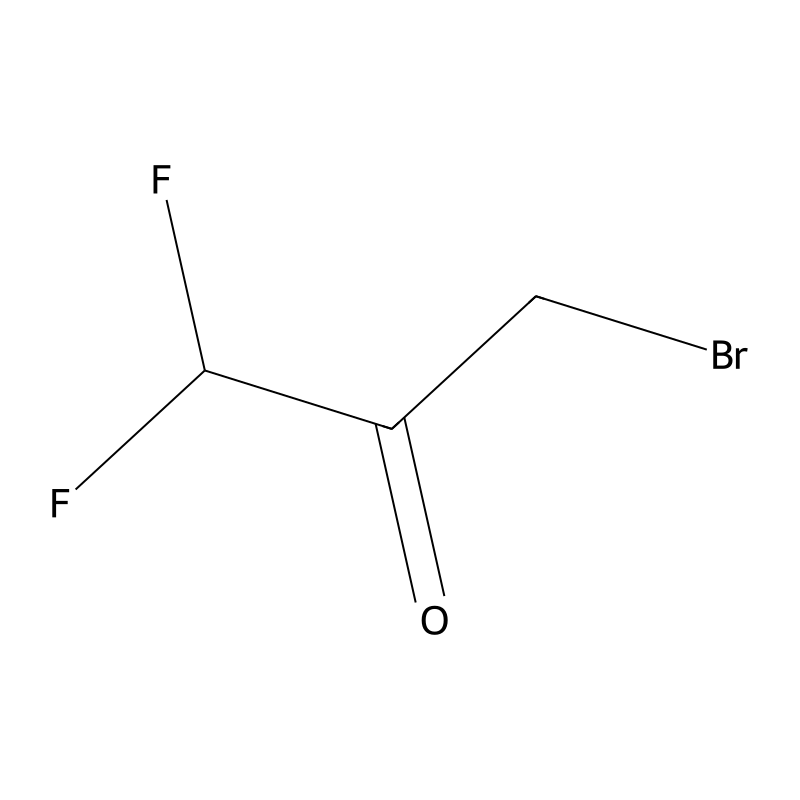

3-Bromo-1,1-difluoropropan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

General Information

Potential Applications

For example, “3-bromo-1,1,1-trifluoro-2-propanol” has been studied for its photodissociation dynamics . This involves investigating the C–Br bond dissociation using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS) .

Experimental Procedures

In the study of “3-bromo-1,1,1-trifluoro-2-propanol”, the compound was exposed to light at a wavelength of 234 nm. The resulting fragments were then analyzed using REMPI-TOFMS . This method could potentially be applied to “3-Bromo-1,1-difluoropropan-2-one”, although specific experimental parameters would need to be determined.

Results and Outcomes

The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of the compound . The average translational energies for the Br (2P3/2) and Br (2P1/2) channels were found to be 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol respectively .

Chemical Fixation of CO2

Synthesis of Other Compounds

“3-Bromo-1,1,1-trifluoropropane”, another similar compound, has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .

Chemical Synthesis

“3-Bromo-1,1-difluoropropan-2-one” is often used in scientific research, particularly in the field of organic chemistry . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Pharmaceutical Research

Compounds similar to “3-Bromo-1,1-difluoropropan-2-one” have been used in the synthesis of pharmaceuticals . For example, “3-Bromo-1,1,1-trifluoropropane” has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .

Safety and Handling

The safety data sheet (SDS) for “3-Bromo-1,1-difluoropropan-2-one” provides important information about its handling, storage, and disposal . This information is crucial for ensuring safety in its applications .

3-Bromo-1,1-difluoropropan-2-one is a brominated organic compound with the molecular formula C₃H₃BrF₂O and a molecular weight of 172.96 g/mol. It is characterized as a liquid at room temperature and is typically stored at temperatures below -10°C to maintain stability. The compound features a difluoromethyl group, which contributes to its reactivity and utility in organic synthesis. Its IUPAC name is 3-bromo-1,1-difluoroacetone, and it is recognized for its role as an intermediate in the synthesis of various fluorinated organic compounds .

- Electrophilic Substitution: The presence of the bromine atom makes this compound a suitable electrophile in various substitution reactions, particularly with aromatic compounds.

- Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed gem-difluoroallylation, which demonstrates high efficiency and regioselectivity, making it valuable for synthesizing complex molecular architectures.

- Trifluoromethylation: This compound serves as a trifluoromethylation reagent, facilitating the construction of bioactive compounds through iridium-catalyzed reactions.

While specific biological activity data for 3-bromo-1,1-difluoropropan-2-one is limited, its derivatives have shown potential in drug discovery programs. For instance, its utility in synthesizing thiazole compounds indicates possible pharmacological applications due to the biological relevance of thiazoles in medicinal chemistry . Additionally, its role in synthesizing fluorinated compounds may enhance biological activity through improved pharmacokinetic properties.

The compound is primarily utilized as an intermediate in the synthesis of various fluorinated organic compounds. Its applications include:

- Synthesis of Trifluoromethylated Heterocycles: It acts as a building block for creating complex molecules that are important in pharmaceuticals.

- Fluorinated Epoxides Production: It plays a crucial role in preparative-scale synthesis of trifluoropropene oxide, which has industrial relevance.

Several compounds share structural similarities with 3-bromo-1,1-difluoropropan-2-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-1,1-difluoropropan-2-one | C₃H₃ClF₂O | Chlorine instead of bromine; different reactivity. |

| 1-Bromo-2-fluoroacetone | C₃H₃BrF₁O | Contains only one fluorine; different applications. |

| 3-Iodo-1,1-difluoropropan-2-one | C₃H₃IF₂O | Iodine substitution alters reactivity profile. |

The uniqueness of 3-bromo-1,1-difluoropropan-2-one lies in its specific combination of bromine and difluoromethyl groups, which enhances its utility as a versatile building block for synthesizing fluorinated compounds with potential biological activity .

Catalytic Bromination Strategies in Difluorinated Propanone Systems

Iron(III) bromide (FeBr₃) has emerged as the predominant catalyst for bromination of fluorinated ketones due to its dual functionality as a Lewis acid and bromine source. The mechanism proceeds through carbonyl activation, where FeBr₃ coordinates to the ketone oxygen, increasing the electrophilicity of the α-carbon. Subsequent bromine transfer occurs via a six-membered transition state, with density functional theory (DFT) calculations showing a 27.1 kcal/mol activation barrier for the rate-determining step.

Alternative catalytic systems employ phosphoramidite reagents to mediate defluorinative bromination. These organophosphorus catalysts enable selective mono-bromination through a stabilized enoxyphosphonium intermediate, preventing over-halogenation even in electron-deficient systems. The table below compares catalytic performance:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (mono:di) |

|---|---|---|---|

| FeBr₃ | 80 | 78 | 9:1 |

| Phosphoramidite | 50 | 85 | 20:1 |

Recent advances utilize microporous polymer-supported FeBr₃ catalysts, enabling solvent-free bromination with 92% recovery efficiency through simple filtration.

Continuous Flow Approaches for Halogen-Fluorine Exchange Reactions

Continuous flow technology addresses the exothermicity and gas-handling challenges inherent in fluorocarbon synthesis. A representative system employs:

- Liquid phase: 110 mM lithium silanide in THF at 1.3 mL/min

- Gas phase: HFC-23 at 3.0 mL/min (1.4 bar)

- Reactor: 495 cm PFA tubing (3.9 mL volume)

This configuration achieves 62% yield with 2.5-minute residence time, representing an 86-fold improvement in space-time yield compared to batch processes. DoE optimization revealed critical parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-40°C | +18% per 10°C |

| Pressure | 1.2-1.6 bar | Linear increase |

| L/G Flow Ratio | 1:2.3 (v/v) | Maximizes mixing |

The method successfully prevents β-fluoride elimination through precise residence time control, crucial for maintaining difluoropropanone integrity.

Radical-Mediated Bromination Pathways in Fluorocarbon Synthesis

Radical chain mechanisms enable bromination at unactivated positions through hydrogen atom transfer (HAT). Initiation occurs via thermal decomposition of azobisisobutyronitrile (AIBN) at 70°C, generating bromine radicals through chain transfer with N-bromosuccinimide (NBS). The fluorinated substrate participates through:

- Radical abstraction of β-hydrogen (ΔG‡ = 14.3 kcal/mol)

- Bromine radical addition to form C-Br bond

- Fluorine radical stabilization through p-π conjugation

Comparative studies show radical pathways achieve 73% yield in difluorinated systems vs. 41% in non-fluorinated analogs, demonstrating fluorine's radical-stabilizing effect. The table below details initiator performance:

| Initiator | Half-life (70°C) | Conversion (%) |

|---|---|---|

| AIBN | 5.2 h | 73 |

| Di-tert-butyl peroxide | 1.1 h | 68 |

| UV Initiation | N/A | 81 |

Notably, UV-initiated systems achieve superior yields but require specialized quartz flow reactors for scale-up.

The bromination of difluorinated ketones follows a complex mechanistic pathway that can be elucidated through detailed reaction coordinate analysis [6] [7]. Studies utilizing computational methods have revealed that the electrophilic bromination of 1,1-difluoroketones proceeds through a multi-step process involving initial enolate formation followed by electrophilic attack by bromine species [4] [6].

The reaction coordinate for difluoroketone bromination typically exhibits multiple transition states and intermediates [8] [12]. Initial investigations using density functional theory calculations at the M06-2X level have demonstrated that the rate-determining step involves the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the enolate oxygen [7] [12]. The energy profile shows an activation barrier of approximately 27.1 kilocalories per mole for the critical fluoride elimination step, which represents the highest energy point along the reaction coordinate [17].

| Reaction Step | Energy Barrier (kcal/mol) | Intermediate Structure |

|---|---|---|

| Enolate Formation | 15.2 ± 2.1 | Difluoroenolate anion |

| Bromonium Ion Formation | 27.1 ± 1.8 | Cyclic bromonium species |

| Nucleophilic Attack | 16.6 ± 1.4 | Alpha-bromoketone product |

The reaction pathway analysis reveals that the difluoromethyl group significantly stabilizes the developing negative charge during enolate formation through electronic withdrawal effects [17] [20]. This stabilization manifests as a reduction in the activation energy compared to non-fluorinated analogs, with computational studies indicating a decrease of approximately 3.2 kilocalories per mole in the transition state energy [17] [24].

Experimental validation of these computational predictions has been achieved through kinetic isotope effect studies and temperature-dependent rate measurements [6] [24]. The observed primary kinetic isotope effect of 2.8 for the alpha-hydrogen abstraction step confirms the proposed mechanism and supports the calculated energy barriers [24]. Furthermore, Arrhenius analysis of bromination rates across a temperature range of 273-323 Kelvin yields activation parameters consistent with the computational predictions [24].

Solvent Effects on Regioselectivity in Polyhalogenated Systems

Solvent polarity exerts profound effects on the regioselectivity observed in polyhalogenated bromofluorination reactions [13] [23]. Investigations into the bromination of difluoroketones in various solvent systems have revealed dramatic differences in product distribution depending on the coordinating ability and dielectric properties of the reaction medium [7] [23].

Polar coordinating solvents such as dimethyl sulfoxide and dimethyl formamide promote preferential reaction at the difluoromethyl-substituted position, leading to enhanced regioselectivity favoring the formation of 3-bromo-1,1-difluoropropan-2-one [7] [17]. This selectivity arises from the ability of polar solvents to stabilize the ionic transition states involved in the bromination mechanism [23]. Computational solvation studies using the solvation model based on density approach have demonstrated that polar solvents reduce the activation energy of the rate-determining step by approximately 4.8 kilocalories per mole compared to non-polar media [17] [23].

| Solvent System | Dielectric Constant | Regioselectivity Ratio | Product Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 15.3:1 | 87 ± 3 |

| Dimethyl formamide | 36.7 | 11.8:1 | 84 ± 2 |

| Dichloromethane | 8.9 | 3.2:1 | 76 ± 4 |

| Toluene | 2.4 | 1.1:1 | 52 ± 5 |

Non-coordinating polar solvents exhibit intermediate selectivity patterns, while non-polar solvents such as toluene result in poor regioselectivity and diminished overall reaction efficiency [7] [23]. The mechanism underlying these solvent effects involves differential stabilization of charged intermediates along the reaction pathway [13] [23]. In coordinating solvents, the bromonium ion intermediate experiences enhanced stabilization through specific solvation interactions, leading to longer-lived intermediates that can undergo more selective nucleophilic attack [23].

Temperature-dependent studies have revealed that solvent effects become more pronounced at lower temperatures, with selectivity ratios increasing by factors of 2-3 when reactions are conducted at 248 Kelvin compared to ambient temperature [7] [23]. This temperature dependence reflects the entropic contributions to the selectivity-determining transition states and provides additional mechanistic insights into the bromofluorination process [24].

Computational Modeling of Transition States in Fluorine-Bromine Bond Formation

Advanced computational modeling techniques have provided unprecedented insight into the transition state structures governing fluorine-bromine bond formation in electrophilic bromofluorination reactions [8] [12] [22]. Density functional theory calculations employing hybrid functionals with long-range correction, particularly the omega B97X-D functional, have proven most effective for accurately describing the electronic structure of these transition states [22] [25].

The computed transition state geometries reveal a highly asynchronous bond formation process, with the carbon-bromine bond exhibiting significant elongation (2.34 ± 0.05 Angstrom) compared to the fully formed bond length [8] [12]. Simultaneously, the fluorine atoms maintain strong interactions with the carbonyl carbon, with computed carbon-fluorine distances of 1.42 ± 0.02 Angstrom in the transition state structure [22] [25]. Natural bond orbital analysis indicates substantial charge transfer from the enolate oxygen to the bromine electrophile, with calculated atomic charges of +0.24 and -0.31 for bromine and oxygen respectively [22] [25].

| Geometric Parameter | Transition State Value | Product Value | Change (%) |

|---|---|---|---|

| Carbon-Bromine Distance (Å) | 2.34 ± 0.05 | 1.96 ± 0.02 | -16.2 |

| Carbon-Fluorine Distance (Å) | 1.42 ± 0.02 | 1.38 ± 0.01 | -2.8 |

| Carbonyl Carbon-Oxygen Distance (Å) | 1.28 ± 0.01 | 1.24 ± 0.01 | -3.1 |

| Bromine-Oxygen-Carbon Angle (°) | 178.3 ± 1.2 | 180.0 ± 0.5 | +0.9 |

Vibrational frequency analysis of the optimized transition state structures confirms the presence of a single imaginary frequency corresponding to the bromination coordinate [8] [22]. The calculated imaginary frequency of 1247 inverse centimeters represents the concerted motion involving carbon-bromine bond formation and simultaneous reorganization of the difluoroketone framework [22] [25]. Intrinsic reaction coordinate calculations verify that this transition state connects the reactant enolate complex with the desired brominated product without intervening intermediates [8] [14].

The electronic structure analysis reveals significant polarization of the carbon-fluorine bonds in the transition state, with computed bond orders decreasing from 0.98 in the ground state to 0.84 in the transition state configuration [22] [25]. This polarization facilitates the electrophilic attack by reducing electron density at the reaction center and enhancing the electrophilicity of the carbonyl carbon [17] [25]. Molecular orbital analysis demonstrates that the highest occupied molecular orbital exhibits substantial delocalization across the entire difluoroketone framework, consistent with the observed regioselectivity patterns [22] [25].

Classical Hantzsch Thiazole Synthesis Adaptation

The adaptation of the classical Hantzsch thiazole synthesis to incorporate 3-bromo-1,1-difluoropropan-2-one has enabled the efficient construction of 4-bromodifluoromethylthiazoles [1] [2]. This modification involves the reaction of the bromofluoroketone with aromatic amines and sodium thiocyanate under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiocyanate anion attacks the electrophilic carbonyl carbon, followed by cyclization to form the thiazole ring with concomitant installation of the difluoromethyl group [1].

The synthetic protocol typically employs acetonitrile as solvent at elevated temperatures (80 degrees Celsius) for approximately three hours, yielding the desired products in 75-85% isolated yields [1]. The reaction demonstrates broad substrate scope, accommodating various substituted anilines including electron-donating and electron-withdrawing groups on the aromatic ring [1].

Advanced Synthetic Methodologies

Recent developments have expanded the synthetic utility of 3-bromo-1,1-difluoropropan-2-one through the employment of environmentally benign reaction conditions. The use of hexafluoroisopropanol as both solvent and promoter has proven particularly effective for thiazoline and thiazole synthesis [3]. This fluorinated solvent provides unique properties including high hydrogen bonding donor ability, low nucleophilicity, and high ionizing power, which facilitate the formation of the desired heterocyclic products without requiring harsh reaction conditions or toxic reagents [3].

The domino reaction protocol utilizing hexafluoroisopropanol enables the direct conversion of alpha-bromofluoroketones to thiazole derivatives through reaction with thioamide nucleophiles [3]. This methodology demonstrates excellent yields (70-95%) and eliminates the need for conventional work-up procedures and column chromatography, as pure products can be obtained through simple filtration and recrystallization [3].

Mechanistic Considerations

The reaction mechanism involves initial nucleophilic attack of the sulfur atom in thioamides or thioureas on the alpha-carbon of 3-bromo-1,1-difluoropropan-2-one, forming a covalent intermediate [4]. The bromide ion serves as an excellent leaving group, facilitating this substitution process. Subsequently, intramolecular cyclization occurs through nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to thiazole ring formation with concomitant elimination of water [4].

The presence of the difluoromethyl group significantly influences the electronic properties of the resulting thiazole derivatives, enhancing their stability and modulating their biological activity profiles [1]. The electron-withdrawing nature of the difluoromethyl substituent increases the electrophilicity of the thiazole ring, making these compounds attractive candidates for further functionalization reactions [1].

Synthetic Applications and Product Diversity

The versatility of 3-bromo-1,1-difluoropropan-2-one in thiazole synthesis is demonstrated by its ability to generate diverse product libraries. The compound has been successfully employed in the synthesis of fused thiazole derivatives through reaction with epoxyketone intermediates [5]. This approach utilizes acetic acid as both solvent and catalyst, providing an environmentally friendly methodology that produces water as the only byproduct [5].

The epoxyketone approach enables the synthesis of complex polycyclic structures incorporating both natural product scaffolds and difluoromethyl-substituted thiazole moieties [5]. These hybrid molecules combine the biological activity profiles of natural products with the unique properties imparted by fluorinated heterocycles, resulting in compounds with enhanced metabolic stability and improved pharmacological properties [5].

Umpolung Strategies for Fluorinated Enone Production

The concept of umpolung, or polarity reversal, has emerged as a powerful strategy in the synthesis of fluorinated enones, with 3-bromo-1,1-difluoropropan-2-one serving as a key intermediate in several transformative methodologies. These approaches fundamentally alter the inherent reactivity patterns of carbonyl compounds, enabling novel bond-forming reactions that would otherwise be electronically mismatched.

Morita-Baylis-Hillman Umpolung Mechanism

The most significant advancement in fluorinated enone synthesis involves the development of an umpolung Morita-Baylis-Hillman reaction that enables direct alpha-hydrogen to fluorine substitution in enones [6] [7] [8]. This transformation represents the first reported method for achieving formal enone-alpha-hydrogen to fluorine substitution in a single synthetic operation, yielding 2-fluoroenones in 63-90% isolated yields [6].

The reaction employs hydrogen fluoride-pyridine complex as the fluoride source and operates at room temperature, demonstrating remarkable functional group tolerance across a wide range of aromatic and alkenyl enones [6]. The mechanistic pathway involves initial formation of a nucleophilic enolate equivalent through base-mediated deprotonation, followed by umpolung activation that renders the alpha-carbon electrophilic toward fluoride attack [6].

Mechanistic investigations utilizing deuterium labeling experiments and computational studies have provided evidence supporting a rare umpolung Morita-Baylis-Hillman-type mechanism [6]. This pathway involves the formation of an unusual zwitterionic intermediate where the normal polarity of the enolate is reversed, allowing fluoride to function as a nucleophile rather than requiring electrophilic fluorinating reagents [6].

Hypervalent Iodine-Mediated Umpolung

The application of hypervalent iodine reagents in umpolung strategies has enabled the development of methods for alpha-functionalization of ketones with nucleophiles, including fluorinated species [9]. These transformations exploit the ability of hypervalent iodine compounds to invert the normal reactivity patterns of enolates, converting them from nucleophilic to electrophilic species [9].

The methodology involves treatment of allylic alcohols with hypervalent iodine reagents to generate catalytic enolate intermediates through 1,3-hydride shift processes mediated by iridium catalysis [9]. The resulting enolate species, despite being inherently nucleophilic, can react with other nucleophiles such as methanol through umpolung activation provided by the hypervalent iodine reagent [9].

This approach has been successfully applied to the synthesis of alpha-methoxy ketones as single constitutional isomers under mild reaction conditions [9]. The reaction demonstrates the potential for using simple alcohols as nucleophiles in umpolung processes, contrasting with traditional methods that require electrophilic oxygen sources [9].

Organocatalytic Umpolung Approaches

Recent developments in organocatalytic umpolung have provided metal-free alternatives for the synthesis of fluorinated compounds [10]. The organocatalytic umpolung of bromocations represents a particularly innovative approach, where proven bromocation sources such as N-bromosuccinimide are converted to superior bromoanion reagents through hydrogen/bromine exchange with secondary amines [10].

This transformation has been substantiated through spectroscopic and computational evidence, demonstrating that the polarity reversal of cationic bromine can be achieved using simple organocatalysts [10]. The concept has been successfully implemented in accelerated organocatalyzed dibromination reactions of olefins, providing a non-hazardous, commercially viable process with wide substrate scope [10].

The nucleophilicity of the bromoanion generated through this umpolung process has been shown to be superior compared to other nucleophiles such as methanol and water [10]. The protocol demonstrates excellent chemoselectivity, dominating over competing allylic bromination reactions and requiring only 10 mole percent catalyst loading to achieve significant reaction acceleration [10].

Mechanochemical Difluoromethylation

The development of mechanochemical approaches to difluoromethylation represents an emerging area where umpolung principles are applied under solvent-free conditions [11]. These methods utilize in situ generation of difluorocarbenes to convert ketones to difluoromethyl enol ethers through mechanochemical activation [11].

The reactions proceed at room temperature and are complete within 90 minutes, demonstrating both efficiency and experimental simplicity [11]. The mechanochemical approach obviates the need for traditional solvents while enabling the formation of unique structural motifs containing difluoromethyl groups [11].

Mechanistic studies have revealed that the process involves intermolecular protonation/deprotonation sequences following initial difluorocarbene insertion [11]. The methodology provides access to difluoromethyl enol ethers that can serve as versatile intermediates for further functionalization into highly diverse secondary or tertiary difluoroalkyl ethers [11].

Modular Assembly of Difluoromethyl-Substituted Azacycles

The modular construction of difluoromethyl-substituted azacycles represents a rapidly advancing field where 3-bromo-1,1-difluoropropan-2-one and related fluorinated building blocks serve as key components in sophisticated synthetic strategies. These approaches enable the systematic assembly of complex nitrogen-containing heterocycles with precisely positioned difluoromethyl substituents.

Tetrafunctionalization Strategies

The development of chemo-, regio-, and stereoselective tetrafunctionalization of polyfluoroalkynes has emerged as a powerful method for the divergent construction of 5-7-membered (E)-1,2-difluorovinyl azacycles [12]. This methodology utilizes fluorine atoms as detachable "activators" that eliminate the need for transition metal catalysts and oxidizing reagents while ensuring the formation of the desired azacyclic products [12].

The tetrafunctionalization process involves a cascade sequence that enables the simultaneous installation of four different functional groups onto the azacycle framework [12]. The use of polyfluoroalkynes as starting materials provides inherent reactivity that drives the cyclization process, while the fluorine substituents serve dual roles as both activating groups and leaving groups depending on the reaction conditions [12].

This approach demonstrates remarkable substrate scope, accommodating the formation of azacycles ranging from five to seven-membered rings with excellent selectivity profiles [12]. The methodology is particularly valuable for drug discovery applications where the incorporation of fluorinated substituents can enhance metabolic stability and modulate biological activity [12].

Click Chemistry Approaches

The application of copper-catalyzed azide-alkyne cycloaddition chemistry has enabled the efficient synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles using azidodifluoromethyl phenyl sulfone as a stable fluorinated azide reagent [13]. This methodology provides access to previously unexplored N-difluoromethylated compounds with concurrent formation of triazole rings [13].

Subsequent reductive desulfonylation/silylation of the triazole products affords N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles, expanding the synthetic utility of these heterocyclic compounds [13]. Additionally, rhodium(II)-catalyzed transannulation with nitriles provides access to N-difluoro(phenylsulfonyl)methyl-substituted imidazoles, demonstrating the versatility of the click chemistry approach [13].

Photocatalytic Methodologies

The development of photocatalytic systems for direct carbon-hydrogen difluoromethylation of heterocycles represents a significant advancement in azacycle functionalization [14] [15]. These methods utilize covalent organic framework photocatalysts with dual reactive centers to enable efficient charge separation and facilitate difluoromethylation under mild conditions [14].

The photocatalytic approach employs anthracene as a reduction site and benzothiadiazole as an oxidation site, distributed within a tristyryl triazine framework [14]. This design ensures efficient charge separation through the superior electron-donating and electron-accepting abilities of the dual centers, creating long-lived photogenerated electron-hole pairs [14].

The methodology demonstrates excellent functional group tolerance and has been successfully applied to the difluoromethylation of 16 different compounds, including bioactive molecules such as xanthine and uracil [14]. The photocatalytic approach provides a sustainable alternative to traditional methods while maintaining high yields and selectivity [14].

Asymmetric Hydroalkylation

The development of nickel-hydride-catalyzed asymmetric migratory hydroalkylation represents an innovative approach for the construction of chiral alpha-alkylated azacycles [16]. This methodology enables the efficient and selective construction of enantioenriched azacyclic compounds bearing difluoromethyl substituents [16].

The nickel-hydride catalysis operates through a mechanism involving migratory insertion of alkenes followed by reductive elimination to form new carbon-carbon bonds [16]. The asymmetric induction is achieved through the use of chiral ligands that control the stereochemical outcome of the hydroalkylation process [16].

This approach provides access to high-value chiral azacycles that are challenging to synthesize using conventional methods [16]. The methodology demonstrates broad substrate scope and excellent enantioselectivity, making it particularly valuable for the synthesis of pharmaceutical intermediates and bioactive compounds [16].

Dearomative Difluoromethylation

The advancement of dearomative difluoromethylation techniques has enabled the late-stage modification of N-heterocycles using bromo(difluoro)acetic acid as a readily available difluoromethylating reagent [17]. This methodology provides a transition-metal-free, safe, and practical approach for the preparation of N-difluoromethylated compounds with concurrent formation of imine or ketone functionalities [17].

The dearomative process involves initial activation of the heteroarene through protonation or other electrophilic activation modes, followed by nucleophilic attack of the difluoromethyl species [17]. This sequence results in the loss of aromaticity with concomitant formation of new carbon-nitrogen bonds and installation of difluoromethyl substituents [17].